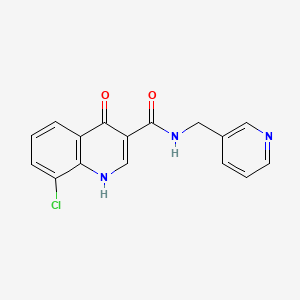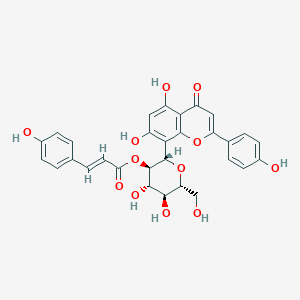
Vitexin 2''-O-p-cumarato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química
En química, Vitexin 2''-?O-?p-?coumarate se estudia por sus propiedades antioxidantes y su capacidad para sufrir diversas transformaciones químicas. Sirve como un compuesto modelo para estudiar la química y la reactividad de los flavonoides .
Biología
Biológicamente, este compuesto es conocido por promover la proliferación celular, particularmente en células 2BS inducidas por peróxido de hidrógeno. También exhibe actividades antiinflamatorias y antioxidantes, lo que lo convierte en un tema de interés en biología celular y farmacología .
Medicina
En medicina, Vitexin 2''-?O-?p-?coumarate se explora por sus potenciales efectos terapéuticos, incluyendo su papel en la reducción del estrés oxidativo y la inflamación. Se está investigando su posible uso en el tratamiento de afecciones relacionadas con el daño oxidativo y la inflamación .
Industria
Industrialmente, este compuesto se utiliza en la formulación de suplementos dietéticos y alimentos funcionales debido a sus propiedades para promover la salud. También se utiliza en formulaciones cosméticas por sus beneficios antioxidantes .
Mecanismo De Acción
Vitexin 2''-?O-?p-?coumarate ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y reduce el estrés oxidativo en las células. El compuesto también promueve la proliferación celular al activar las vías de señalización involucradas en el crecimiento y supervivencia celular . Los objetivos moleculares incluyen las especies reactivas de oxígeno (ROS) y varias enzimas celulares involucradas en la respuesta al estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
Vitexin 2’'-O-p-coumarate interacts with various biomolecules in biochemical reactions. It has been shown to strongly promote 2BS cell proliferation induced by H2O2
Cellular Effects
Vitexin 2’'-O-p-coumarate has been shown to have significant effects on various types of cells. It induces apoptosis in cancer cells and inhibits their growth . It also promotes 2BS cell proliferation induced by H2O2 .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound is stable for two years when stored at the recommended temperature .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Vitexin 2''-?O-?p-?coumarate generalmente involucra la esterificación de la vitexina con ácido p-cumárico. La reacción se suele llevar a cabo en presencia de un catalizador como la diciclohexilcarbodiimida (DCC) y la 4-dimetilaminopiridina (DMAP) en un solvente orgánico como el diclorometano . Las condiciones de reacción a menudo incluyen agitación a temperatura ambiente durante varias horas para asegurar la esterificación completa.
Métodos de producción industrial
La producción industrial de Vitexin 2''-?O-?p-?coumarate puede involucrar la extracción de semillas de alholva seguida de la purificación utilizando técnicas cromatográficas. Las semillas se muelen típicamente y se someten a extracción con disolvente utilizando etanol o metanol. El extracto se concentra y luego se purifica utilizando cromatografía en columna para aislar Vitexin 2''-?O-?p-?coumarate .
Análisis De Reacciones Químicas
Tipos de reacciones
Vitexin 2''-?O-?p-?coumarate sufre varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en sus alcoholes correspondientes.
Sustitución: Las reacciones de sustitución nucleófila pueden modificar la parte coumarato.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los haluros de alquilo y las bases se utilizan para reacciones de sustitución nucleófila.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen quinonas oxidadas, alcoholes reducidos y derivados sustituidos con varios grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
Vitexina: El compuesto padre de Vitexin 2''-?O-?p-?coumarate, conocido por sus propiedades antioxidantes y antiinflamatorias.
Isovitexina: Un flavonoide similar con actividades biológicas comparables.
Apigenina: Otro flavonoide con fuertes efectos antioxidantes y antiinflamatorios.
Unicidad
Vitexin 2''-?O-?p-?coumarate es único debido a su estructura esterificada, que mejora su actividad biológica en comparación con su compuesto padre, Vitexin. La presencia de la parte p-coumarato contribuye a sus efectos mejorados de promoción de la proliferación celular y propiedades antioxidantes .
¡Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOEBQRHWKKJH-HORBVDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
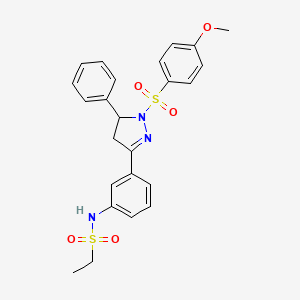
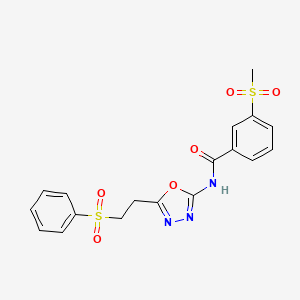
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2396413.png)
![N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2396414.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/new.no-structure.jpg)
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)
![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)
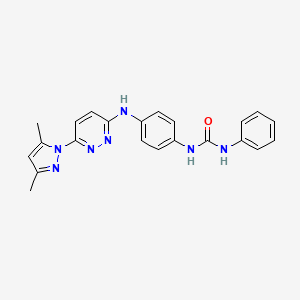
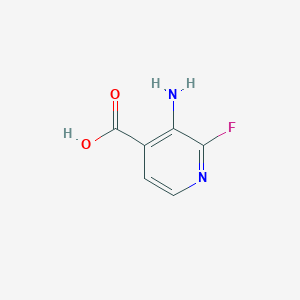
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
